Product packaging for 2-Fluoro-5-hydroxymethyl-4-methylpyridine(Cat. No.:CAS No. 1394899-05-8)

2-Fluoro-5-hydroxymethyl-4-methylpyridine

Cat. No.: B1457833
CAS No.: 1394899-05-8
M. Wt: 141.14 g/mol
InChI Key: COAPZEDGSMQURO-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS 1394899-05-8) is a versatile pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol, this compound serves as a valuable synthon in complex organic syntheses . Its structure, featuring both a hydroxymethyl group and a fluorine atom on the pyridine ring, makes it a key building block for the development of potential pharmacologically active molecules. Compounds within this class have been demonstrated as critical intermediates in the synthesis of p38α mitogen-activated protein (MAP) kinase inhibitors, which are a prominent target for the treatment of inflammatory diseases . The presence of the hydroxymethyl group allows for further functionalization, enabling its incorporation into larger molecular architectures. This product is provided with a high purity level (≥95% based on HPLC analysis) . It is essential to handle this material with care. Please refer to the corresponding Safety Data Sheet (SDS) for comprehensive hazard and handling information, which includes warnings that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B1457833 2-Fluoro-5-hydroxymethyl-4-methylpyridine CAS No. 1394899-05-8

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPZEDGSMQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination via Improved Balz-Schiemann Reaction

A patented process (CN102898358A) describes a method starting from 2-hydroxyl-5-nitro-6-picoline or related aminopyridines, proceeding through bromination, reduction, and fluorination steps:

  • Step 1: Bromination
    The precursor (e.g., 2-hydroxyl-5-nitro-6-picoline) is reacted with tribromo oxygen phosphorus in acetonitrile at 110–130 °C for 3 hours to introduce bromine at the desired position with yields around 92.8%.

  • Step 2: Reduction
    The brominated nitropyridine is hydrogenated using Raney nickel under 40 psi hydrogen pressure at room temperature for 5 hours to convert the nitro group to an amino group, yielding about 90%.

  • Step 3: Fluorination
    Aminopyridine derivatives undergo fluorination using sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78 °C to 70 °C), followed by neutralization and extraction to yield fluoropyridines with yields around 84.5%.

  • Step 4: Hydroxymethylation
    Subsequent functional group transformations introduce the hydroxymethyl group at the 5-position, often through nucleophilic substitution or reduction of aldehyde intermediates.

This process is notable for its mild reaction conditions, scalability, and high overall yields (up to ~78.6% overall for the sequence).

Step Reaction Type Conditions Yield (%) Notes
1 Bromination Tribromo oxygen phosphorus, 110–130 °C, 3 h 92.8 Acetonitrile solvent
2 Reduction Raney Ni, H2 40 psi, RT, 5 h 90.0 Converts nitro to amino group
3 Fluorination NaNO2, anhydrous HF, -78 to 70 °C 84.5 Balz-Schiemann type fluorination
4 Functionalization Various nucleophilic substitutions Variable Hydroxymethyl group introduction

Nucleophilic Aromatic Substitution (NAr) Fluorination

Research published in the Journal of the American Chemical Society (2014) presents a late-stage fluorination approach using nucleophilic aromatic substitution on pyridine derivatives:

  • Fluorination of acetylated 2-pyridineethanol occurs with high yield (88%) monitored by ^19F NMR.
  • The fluorinated intermediate undergoes treatment with aqueous methylamine in DMSO, which cleaves the acetyl group and reveals the free alcohol (hydroxymethyl group).
  • This method allows selective fluorination at the 2-position without affecting other electrophilic sites.
  • The overall process reduces the number of steps and improves yields significantly compared to traditional multi-step syntheses.

This approach is particularly valuable for complex molecules requiring selective fluorination and subsequent functionalization, achieving overall yields around 64% with fewer isolations and shorter reaction times.

Step Reaction Type Conditions Yield (%) Notes
1 Fluorination (NAr) Fluorinating agent, acetylated pyridine, RT 88 Monitored by ^19F NMR
2 Aminolysis & Deprotection Aqueous MeNH2 in DMSO, RT 64 (overall) Reveals hydroxymethyl group

Alternative Routes Starting from 2-Fluoro-4-methylpyridine

An optimized synthesis reported by the Royal Society of Chemistry (2015) involves starting from 2-fluoro-4-methylpyridine:

  • This route avoids palladium catalysts and uses nucleophilic substitution and cyclization steps.
  • The overall yield for related pyridinylimidazole compounds is improved to 29.4% over 7 steps, which is significantly higher than previous methods starting from 2-bromo-4-methylpyridine.
  • Although this method is more focused on complex derivatives, the initial fluorinated pyridine intermediates are relevant to the preparation of 2-fluoro-5-hydroxymethyl-4-methylpyridine.
  • The method emphasizes mild conditions and versatility for further functionalization.
Step Reaction Type Conditions Yield (%) Notes
Multiple Nucleophilic substitution, cyclization Mild conditions, Pd-free 29.4 (overall) Versatile for complex derivatives

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Improved Balz-Schiemann (Patent) Bromination → Reduction → Fluorination High yield, mild conditions, scalable Requires handling of HF and bromine reagents
Nucleophilic Aromatic Substitution (NAr) Late-stage fluorination, selective Shorter synthesis, fewer steps, high selectivity Requires stoichiometric silver in some cases
Starting from 2-Fluoro-4-methylpyridine Pd-free, versatile for complex molecules Avoids heavy metals, improved yields Multi-step synthesis, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxymethyl-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiviral Activity
Research indicates that derivatives of 2-fluoro-5-hydroxymethyl-4-methylpyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the hydroxymethyl group can enhance the compound's interaction with bacterial enzymes, leading to increased efficacy against resistant strains of bacteria.

Case Study: Development of Antiviral Agents
A notable case study involved the synthesis of pyridine derivatives based on this compound aimed at targeting viral replication mechanisms. The synthesized compounds demonstrated potent activity against several viral strains in vitro, with IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Anti-inflammatory Properties
Another application is in the development of anti-inflammatory drugs. Compounds derived from this compound have been shown to inhibit specific inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticide Development
The compound has been explored for its potential as an agrochemical, specifically as a pesticide. Its fluorinated structure contributes to increased stability and bioactivity in various environmental conditions. Research has demonstrated that formulations containing this compound exhibit effective pest control properties while minimizing non-target organism toxicity .

Herbicide Formulations
In herbicide formulations, this compound has been utilized to enhance herbicidal efficacy against a range of weeds. Studies indicate that the compound's mode of action involves disrupting metabolic pathways in target plants, leading to effective weed management strategies .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex organic molecules.

Transformation Type Example Reaction Yield (%)
Nucleophilic SubstitutionFormation of pyridinesUp to 85%
Coupling ReactionsSynthesis of biaryl compounds70% - 90%
Reduction ReactionsAlcohol formation from ketones60% - 80%

Chemical Intermediates

In industrial applications, this compound is used as a chemical intermediate in the synthesis of various fine chemicals and specialty products. Its role as an intermediate allows for the production of diverse compounds used across multiple industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxymethyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared to structurally related pyridine derivatives (Table 1).

Table 1: Comparison of 2-Fluoro-5-hydroxymethyl-4-methylpyridine with Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 2-F, 4-CH₃, 5-CH₂OH C₇H₈FNO 153.15 N/A Polar hydroxymethyl enhances solubility; methyl increases lipophilicity
2-Chloro-5-fluoro-4-formylpyridine 2-Cl, 5-F, 4-CHO C₇H₄ClFNO 187.56 N/A Formyl group boosts electrophilicity; halogenated positions enable cross-coupling reactions
2-Fluoro-5-(methylthio)pyridine 2-F, 5-SCH₃ C₆H₆FNS 143.18 N/A Methylthio group enhances lipophilicity and sulfur-mediated reactivity
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-F-C₆H₄) C₁₁H₇F₂N 203.18 N/A Aromatic ring enables π-π stacking; dual fluorine atoms improve metabolic stability
2-Chloro-5-iodo-4-methylpyridine 2-Cl, 4-CH₃, 5-I C₆H₅ClIN 269.47 N/A Iodo substituent facilitates halogen bonding and Suzuki-Miyaura couplings
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine 5-F, 4-NHNH₂, 2-OCH₃ C₅H₇FN₄O 158.13 >155 (dec.) Hydrazinyl group enables nucleophilic reactions; pyrimidine core offers DNA-targeting potential

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound increases polarity compared to analogues like 2-Fluoro-5-(methylthio)pyridine, which has a lipophilic SCH₃ group .
  • Melting Points: Limited data are available, but pyrimidine derivatives (e.g., 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine) exhibit higher decomposition temperatures (>155°C), likely due to hydrogen bonding .
  • Molecular Weight : Halogenated analogues (e.g., 2-Chloro-5-iodo-4-methylpyridine) have higher molecular weights (269.47 g/mol), impacting pharmacokinetic properties .

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents reduce electron density on the pyridine ring, directing electrophilic substitutions to meta/para positions. For example, 2-Chloro-5-fluoro-4-formylpyridine’s formyl group is highly reactive toward nucleophiles .
  • Hydrogen Bonding : The hydroxymethyl group in the target compound may participate in hydrogen bonding, similar to the hydrazinyl group in 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, which enhances interactions with biological targets .

Biological Activity

2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS No. 1394899-05-8) is a pyridine derivative that has garnered interest due to its potential biological activities. The compound features a fluorine atom at the 2-position, a hydroxymethyl group at the 5-position, and a methyl group at the 4-position of the pyridine ring. This unique structure suggests various mechanisms of action and interactions with biological systems, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C7H8FNO. Its synthesis typically involves nucleophilic substitution reactions, where fluorine is introduced into a suitable pyridine precursor. The compound can undergo several chemical reactions, such as oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The fluorine atom may enhance binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding, potentially affecting enzyme activity or receptor interactions .

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent:

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential application in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In a study focusing on pediatric brain tumors, derivatives of pyridine were assessed for their ability to inhibit tumor growth. Although specific data on this compound was limited, related compounds demonstrated significant cytotoxic effects against cancer cell lines .

Case Studies

  • Synthesis and Evaluation : A study optimized the synthesis of pyridinylimidazole-type compounds starting from 2-Fluoro-4-methylpyridine, highlighting the versatility of pyridine derivatives in drug development. The biological evaluation showed that certain synthesized compounds exhibited enhanced potency against specific cancer cell lines compared to their precursors .
  • Bioconversion Studies : Research involving whole cells of Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of pyridine derivatives into hydroxylated products. This method showcases the potential for biocatalytic processes in synthesizing biologically active compounds from simpler precursors .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-methylpyridineLacks hydroxymethyl groupLower polarity and reduced bioactivity
5-Fluoro-4-methylpyridin-2-amineContains amino group insteadAltered reactivity and applications

This comparison highlights how the presence of both a fluorine atom and a hydroxymethyl group in this compound contributes to its unique chemical properties and potential biological activities.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the electronic structure and intramolecular interactions of 2-Fluoro-5-hydroxymethyl-4-methylpyridine?

  • Methodological Answer : Density Functional Theory (DFT) calculations can be employed to analyze electronic properties, including HOMO-LUMO energy gaps, Mulliken charges, and solvent effects. Natural Bond Orbital (NBO) analysis is critical for identifying intramolecular hydrogen bonding and charge transfer interactions. Time-dependent DFT (TD-DFT) in solvents like water, DMSO, or ethanol can simulate UV-Vis spectra to assess solvatochromic shifts. Vibrational spectroscopy (FT-IR/Raman) paired with DFT-derived vibrational modes aids in assigning functional group vibrations .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For refinement, use SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. SHELXL handles anisotropic displacement parameters, hydrogen bonding networks, and twinning corrections. Validate results using the CIF check tool in PLATON or Mercury for visualization .

Q. What synthetic routes are feasible for preparing this compound in laboratory settings?

  • Methodological Answer : A multi-step synthesis starting from halogenated pyridine precursors is typical. For example:

  • Step 1 : Introduce the hydroxymethyl group via nucleophilic substitution using formaldehyde under basic conditions (e.g., NaOH in dichloromethane).
  • Step 2 : Fluorinate the pyridine ring using DAST (diethylaminosulfur trifluoride) or Selectfluor reagents.
    Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Safety protocols for handling fluorinating agents (e.g., PPE, fume hoods) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. To mitigate:

  • Solvent Calibration : Compare TD-DFT simulations in explicit vs. implicit solvent models (e.g., COSMO vs. PCM).
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.
  • Basis Set Validation : Test hybrid functionals (B3LYP, CAM-B3LYP) with larger basis sets (e.g., 6-311++G(d,p)) .

Q. What strategies optimize the reaction yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu catalysts for fluorination efficiency.
  • Temperature Control : Use microwave-assisted synthesis to reduce side reactions (e.g., 80–120°C, 30 min).
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify and quantify impurities. Adjust stoichiometry (e.g., 1.2:1 molar ratio of fluorinating agent to precursor) .

Q. How can molecular docking studies predict the biological activity of this compound against target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target protein structures (e.g., from PDB), remove water molecules, and add polar hydrogens.
  • Ligand Parameterization : Generate 3D conformers of the compound using Open Babel, then optimize geometries with Gaussian.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible docking. Validate results with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-hydroxymethyl-4-methylpyridine
Reactant of Route 2
2-Fluoro-5-hydroxymethyl-4-methylpyridine

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